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Abstract

Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, has
garnered significant scientific interest for its extensive pharmacological properties, most notably
its potent antiviral activity. Traditionally used in Asian medicine to treat respiratory infections,
fevers, and colds, andrographolide is now being rigorously investigated as a broad-spectrum
antiviral agent.[1][2][3] Its efficacy spans a range of DNA and RNA viruses, including influenza
virus, dengue virus, herpes simplex virus, HIV, and coronaviruses.[1][4][5] This technical guide
provides an in-depth exploration of the molecular mechanisms underlying andrographolide's
antiviral actions, summarizes key quantitative data from preclinical studies, details common
experimental protocols, and visualizes critical signaling pathways. The primary focus is on its
ability to interfere with multiple stages of the viral life cycle and modulate host-directed cellular
pathways, making it a compelling candidate for novel antiviral drug development.

Core Antiviral Mechanisms of Andrographolide

Andrographolide exerts its antiviral effects through a multi-pronged approach, targeting both
viral components and host cellular pathways that are essential for viral propagation. This dual
action reduces the likelihood of viral resistance and addresses the immunopathology often
associated with severe viral infections. The primary mechanisms can be categorized into three
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main areas: inhibition of viral entry, disruption of viral replication, and modulation of host
immune and inflammatory responses.[1][3][6]

Inhibition of Viral Entry

Andrographolide and its derivatives have been shown to prevent the initial stages of infection
for several viruses by blocking their attachment to or entry into host cells.

Influenza A Virus (IAV): Andrographolide can directly interfere with viral hemagglutinin (HA)
and neuraminidase (NA), the two primary surface glycoproteins of the influenza virus.[6][7]
By binding to these proteins, it prevents the virus from attaching to sialic acid receptors on
the host cell surface, a critical first step for infection.[1][6]

Human Immunodeficiency Virus (HIV): The compound prevents HIV from entering the cell by
suppressing the CXCR4 and CCR5 co-receptors.[1][6] Furthermore, a derivative, 14-deoxy-
11,12-didehydroandrographolide (DAP), binds to the viral envelope protein gp120, blocking
its interaction with the primary cellular receptor, CD4.[1][6]

Herpes Simplex Virus (HSV-1): Andrographolide and its analogues inhibit the viral entry
stage, interfering with the function of glycoproteins C and D, which are crucial for attachment
and fusion.[1][8]

SARS-CoV-2:In silico studies predict that andrographolide can efficiently bind to host
proteins essential for viral entry, including angiotensin-converting enzyme 2 (ACE2),
transmembrane protease serine 2 (TMPRSS2), furin, and Cathepsin L.[9][10][11] By
targeting these host factors, andrographolide may block the virus from gaining entry into the
cell. Experimental studies have confirmed that andrographolide can downregulate ACE2
expression at both the mRNA and protein levels.[12]

Inhibition of Viral Replication and Gene Expression

Once a virus has entered a cell, andrographolide can disrupt subsequent steps in its life cycle,
including genome replication, transcription, and protein synthesis.

¢ Influenza A Virus (IAV): Beyond entry inhibition, andrographolide and its derivatives can
suppress the expression of viral nucleoprotein (NP) and matrix protein 1 (M1) mRNA.[6] DAP

© 2025 BenchChem. All rights reserved. 2/16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8619093/
https://www.semanticscholar.org/paper/Antiviral-Activities-of-Andrographolide-and-Its-of-Adiguna-Panggabean/b4c6236c459d1969074ed211e0fff70b0e48bfbc
https://www.researchgate.net/publication/355871258_Antiviral_Activities_of_Andrographolide_and_Its_Derivatives_Mechanism_of_Action_and_Delivery_System
https://www.researchgate.net/publication/355871258_Antiviral_Activities_of_Andrographolide_and_Its_Derivatives_Mechanism_of_Action_and_Delivery_System
https://www.jstage.jst.go.jp/article/bpb/32/8/32_8_1385/_article
https://pmc.ncbi.nlm.nih.gov/articles/PMC8619093/
https://www.researchgate.net/publication/355871258_Antiviral_Activities_of_Andrographolide_and_Its_Derivatives_Mechanism_of_Action_and_Delivery_System
https://pmc.ncbi.nlm.nih.gov/articles/PMC8619093/
https://www.researchgate.net/publication/355871258_Antiviral_Activities_of_Andrographolide_and_Its_Derivatives_Mechanism_of_Action_and_Delivery_System
https://pmc.ncbi.nlm.nih.gov/articles/PMC8619093/
https://www.researchgate.net/publication/355871258_Antiviral_Activities_of_Andrographolide_and_Its_Derivatives_Mechanism_of_Action_and_Delivery_System
https://pmc.ncbi.nlm.nih.gov/articles/PMC8619093/
https://pubmed.ncbi.nlm.nih.gov/21259187/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9254363/
https://www.researchgate.net/publication/361745084_Andrographolide_induces_anti-SARS-CoV-2_response_through_host-directed_mechanism_an_in_silico_study
https://pubmed.ncbi.nlm.nih.gov/35812188/
https://www.researchgate.net/publication/381429571_Andrographolide_suppresses_SARS-CoV-2_infection_by_downregulating_ACE2_expression_A_mechanistic_study
https://www.researchgate.net/publication/355871258_Antiviral_Activities_of_Andrographolide_and_Its_Derivatives_Mechanism_of_Action_and_Delivery_System
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8244376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

has been shown to effectively restrain the nuclear export of viral ribonucleoprotein (VRNP)
complexes, a crucial step for the assembly of new virions.[1]

o Epstein-Barr Virus (EBV): Andrographolide inhibits the expression of two key transcription
factors, RTA and ZTA, which are encoded by the viral genes BRLF1 and BZLF1,
respectively.[6] These factors are essential for initiating the lytic replication cycle of EBV.[6]

e Dengue Virus (DENV): The primary mechanism of andrographolide against DENV occurs at
a post-infection stage, where it significantly reduces viral replication and the output of new
virus particles.[4][13] This effect is partly mediated by the upregulation of heme oxygenase-1
(HO-1), a host enzyme with cytoprotective and antiviral properties.[13]

o Hepatitis C Virus (HCV): Andrographolide has been shown to block the activity of the viral
NS3/4A protease, an enzyme critical for processing the viral polyprotein into mature,
functional proteins.[14]

e SARS-CoV-2:In silico and enzymatic assays have demonstrated that andrographolide can
inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2, an essential enzyme for viral
replication.[15][16]

Modulation of Host Signaling Pathways

A significant aspect of andrographolide's antiviral strategy is its ability to modulate host cellular
pathways, particularly those involved in inflammation and the immune response. This host-
directed activity helps control the excessive inflammation (e.g., "cytokine storm") that causes
severe pathology in many viral diseases.

o NF-kB Signaling Pathway: Andrographolide is a potent inhibitor of the nuclear factor-kappa B
(NF-kB) pathway.[14][17][18] Upon viral infection, NF-kB is often activated, leading to the
transcription of pro-inflammatory cytokines like TNF-a, IL-6, and IL-1[3.[14][18]
Andrographolide prevents the activation and nuclear translocation of NF-kB, thereby
suppressing the expression of these cytokines and mitigating virus-induced inflammation.[1]
[14][17] This mechanism is crucial in its activity against influenza virus.[17]

o JAK-STAT Signaling Pathway: Andrographolide can downregulate the Janus kinase/signal
transducer and activator of transcription (JAK/STAT) signaling pathway.[1][17][19] This
pathway is typically activated by interferons and other cytokines during a viral infection,

© 2025 BenchChem. All rights reserved. 3/16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8619093/
https://www.researchgate.net/publication/355871258_Antiviral_Activities_of_Andrographolide_and_Its_Derivatives_Mechanism_of_Action_and_Delivery_System
https://www.researchgate.net/publication/355871258_Antiviral_Activities_of_Andrographolide_and_Its_Derivatives_Mechanism_of_Action_and_Delivery_System
https://www.mdpi.com/1424-8247/14/11/1102
https://www.researchgate.net/publication/311993247_Activity_of_andrographolide_against_dengue_virus
https://www.researchgate.net/publication/311993247_Activity_of_andrographolide_against_dengue_virus
https://synapse.patsnap.com/article/what-is-the-mechanism-of-andrographolide
https://www.biorxiv.org/content/10.1101/2020.12.08.415836v1.full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12610367/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-andrographolide
https://pubmed.ncbi.nlm.nih.gov/28889969/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5476883/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-andrographolide
https://pmc.ncbi.nlm.nih.gov/articles/PMC5476883/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8619093/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-andrographolide
https://pubmed.ncbi.nlm.nih.gov/28889969/
https://pubmed.ncbi.nlm.nih.gov/28889969/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8619093/
https://pubmed.ncbi.nlm.nih.gov/28889969/
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2022.977376/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8244376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

leading to the expression of hundreds of interferon-stimulated genes (ISGs). While essential
for antiviral defense, hyperactivation can contribute to lung pathology. By inhibiting the
phosphorylation of STAT proteins, andrographolide helps to temper this response, as seen in
models of influenza infection.[17][19][20]

o Nrf2 Pathway: In some contexts, such as with HCV, andrographolide exerts antiviral activity
by up-regulating Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target,
heme oxygenase-1 (HO-1).[7][16] This pathway is a key regulator of cellular antioxidant
responses and can have protective effects against viral-induced oxidative stress and
inflammation.

Quantitative Data: Antiviral Potency

The following tables summarize the in vitro antiviral activity of andrographolide and its
derivatives against various viruses, providing key quantitative metrics for comparison.

Table 1: Antiviral Activity of Andrographolide
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Selectivit
. . Assay IC50 / Referenc
Virus Cell Line CC50 y Index
Type EC50
(S)
Dengue ]
Virus
Virus HepG2 21.304 uM >100 pM >4.69 [1][13]
Output
(DENV-2)
Dengue ]
Virus
Virus HelLa 22.739 yM  >100 uM >4.40 [1][13]
Output
(DENV-2)
15.62
Dengue o
] Antiviral pg/mL
Virus C6/36 N/A N/A [1][4]
Assay (97.23%
(DENV-2) R
inhibition)
Herpes
Simplex L
] Vero Virucidal 8.28 ug/mL >25ug/mL  >3.0 [1]
Virus
(HSV-1)
Human
Immunodef ) >250
o MT-4 Anti-HIV 49.0 pg/mL >5.1 [1]
iciency pg/mL
Virus (HIV)
SARS- Plague 13.2-81.5
Calu-3 0.034 uM >380 [21]
CoV-2 Assay Y
SARS- Mpro
Vero E6 o 15 uM N/A N/A [15]
CoV-2 Inhibition

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic
concentration; SI = CC50/IC50 (or EC50)

Table 2: Antiviral Activity of Andrographolide Derivatives
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Derivati
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Virus
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Line

Assay
Type

IC50/
EC50

CC50
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(S

Referen
ce

14-
Deoxy-
11,12-
didehydr
oandrogr
apholide
(DAP)

HSV-1

Vero

Virucidal

11.1
pg/mL

>25
pg/mL

>2.25

[1]

14-
Deoxy-
11,12-
didehydr
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apholide
(DAP)

HIV

MT-4

Anti-HIV

56.8
pg/mL
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pg/mL

>4.4

[1]

Neoandr
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de

HSV-1

Vero

Virucidal

7.97
pg/mL

>25
pg/mL

>3.14

[1]

14-a-
lipoyl
androgra
pholide
(AL-1)

Influenza
A (HON2)

MDCK

CPE
Reductio

n

7.2 uM

785 pM

109

[7]

14-a-
lipoyl
androgra
pholide
(AL-1)

Influenza
A (H5N1)

MDCK

CPE
Reductio

n

15.2 uyM

785 uM

51.6

[7]

14-a-

lipoyl
androgra

Influenza
A (HIN1)

MDCK

CPE
Reductio

n

9.8 uM

785 uM

80.1

[7]
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pholide
(AL-1)

Key Experimental Protocols

The study of andrographolide's antiviral mechanisms employs a range of standard and
specialized cell-based and molecular assays.

Cytotoxicity Assay (MTT Assay)

» Objective: To determine the concentration range at which andrographolide is not toxic to the
host cells, establishing the therapeutic window for subsequent antiviral experiments.

o Methodology:

o Cell Seeding: Seed host cells (e.g., Vero, A549, Calu-3) in a 96-well plate and allow them
to adhere overnight.

o Compound Treatment: Treat the cells with serial dilutions of andrographolide for a period
that mimics the duration of the antiviral assay (e.g., 24, 48, or 72 hours).

o MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial
dehydrogenases will convert the yellow MTT to purple formazan crystals.

o Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the
formazan crystals.

o Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a
microplate reader.

o Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against
compound concentration.

Plaque Reduction Assay

o Objective: To quantify the number of infectious virus particles produced following treatment
with andrographolide and determine the IC50/EC50 value.
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o Methodology:

o Infection: Grow a confluent monolayer of susceptible cells in 6-well or 12-well plates. Infect
the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour.

o Treatment: Remove the viral inoculum and wash the cells. Overlay the monolayer with a
semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of
andrographolide.

o Incubation: Incubate the plates for several days until visible plaques (zones of cell death)
form.

o Staining: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet)
that stains living cells. Plaques will appear as clear zones.

o Analysis: Count the number of plaques in each well. Calculate the percentage of plaque
reduction compared to the untreated virus control and determine the IC50 value.

Time-of-Addition Assay

» Objective: To determine which stage of the viral life cycle (pre-entry, entry, or post-entry) is

inhibited by andrographolide.
o Methodology:
o Setup: Prepare confluent cell monolayers.

o Pre-treatment: Add andrographolide to cells for a set time before adding the virus. Wash
away the compound, then infect. This tests for effects on host cell susceptibility.

o Co-treatment: Add andrographolide and the virus to the cells simultaneously. This tests for
inhibition of attachment and entry.

o Post-treatment: Infect the cells with the virus first. After the infection period, wash away the
inoculum and add medium containing andrographolide. This tests for inhibition of post-
entry steps like replication, assembly, and egress.
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o Analysis: After incubation, quantify the viral yield (e.g., by plaque assay or gPCR) for each
condition and compare it to the untreated control to identify the inhibited stage.

Western Blot Analysis

o Objective: To measure the effect of andrographolide on the expression levels of specific viral
or host proteins (e.g., signaling pathway components).

o Methodology:

o Sample Preparation: Infect cells and/or treat with andrographolide for a specified time.
Lyse the cells to extract total protein.

o Quantification: Determine the protein concentration of each lysate using a protein assay
(e.g., BCA assay).

o Electrophoresis: Separate the proteins by size by running equal amounts of protein on an
SDS-PAGE gel.

o Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or
nitrocellulose).

o Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate
the membrane with a primary antibody specific to the target protein (e.g., anti-NF-kB p65,
anti-phospho-STAT1, or a viral protein antibody).

o Detection: Wash the membrane and incubate with a secondary antibody conjugated to an
enzyme (e.g., HRP). Add a chemiluminescent substrate and capture the signal on film or
with a digital imager.

o Analysis: Quantify the band intensity relative to a loading control (e.g., B-actin or GAPDH)
to determine changes in protein expression or phosphorylation status.

Quantitative Real-Time PCR (RT-qPCR)

¢ Objective: To quantify viral genetic material (RNA or DNA) or the mRNA expression of host
genes (e.g., cytokines, ACE2).
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o Methodology:
o Sample Collection: Collect cells or tissues after infection and/or treatment.

o Nucleic Acid Extraction: Isolate total RNA or DNA from the samples. For RNA viruses,
perform reverse transcription (RT) to convert the viral RNA into complementary DNA
(cDNA).

o gPCR Reaction: Set up a gPCR reaction containing the cDNA/DNA sample, primers
specific to the target gene (viral or host), a fluorescent probe or dye (e.g., SYBR Green),
and DNA polymerase.

o Amplification and Detection: Run the reaction in a real-time PCR machine. The machine
amplifies the target DNA and measures the fluorescence signal in each cycle. The cycle at
which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial
amount of target nucleic acid.

o Analysis: Normalize the Ct values of the target gene to a housekeeping gene (e.g.,
GAPDH). Calculate the relative fold change in gene expression or viral load using
methods like the AACt method.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the complex interactions
and experimental processes involved in andrographolide research.

Caption: General experimental workflow for evaluating the antiviral activity of andrographolide.
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Caption: Inhibition of the NF-kB signaling pathway by andrographolide.

© 2025 BenchChem. All rights reserved. 11/16 Tech Support


https://www.benchchem.com/product/b8244376?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8244376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing
Interferons (IFNs)
Cytokines

Cytoplasm
p-JAK Andrographolide
Inhibits
Phosphorylation

Dimerization

p-STAT Dimer
(Active)

Translocation & DNA Binding

Nucleus Interferon-Stimulated
Genes (ISGs)

Antiviral / Inflammatory
Response

Click to download full resolution via product page

Caption: Downregulation of the JAK-STAT signaling pathway by andrographolide.
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Caption: Multi-point inhibition of Influenza A Virus by andrographolide and its derivative.

Conclusion and Future Directions

Andrographolide presents a compelling case as a broad-spectrum antiviral agent, distinguished
by its multi-target mechanisms of action. By inhibiting viral entry and replication while
simultaneously modulating host inflammatory pathways like NF-kB and JAK-STAT, it not only
combats the virus directly but also mitigates the immunopathology responsible for severe
disease. The quantitative data underscores its potency against a diverse range of viruses, often

with a favorable selectivity index.
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However, challenges related to poor solubility and limited bioavailability have historically
hindered its clinical translation.[1][16] Future research must focus on the development of novel
drug delivery systems (e.g., nanopatrticles) and the synthesis of more potent and bioavailable
derivatives.[1][16] While numerous preclinical studies are promising, rigorous, large-scale
human clinical trials are essential to validate the efficacy and safety of andrographolide for
treating viral infections. The comprehensive mechanistic understanding outlined in this guide
provides a solid foundation for these future investigations, paving the way for andrographolide
to become a valuable component of the next generation of antiviral therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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